molecular formula C17H16O2S B13103752 4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde

4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13103752
M. Wt: 284.4 g/mol
InChI Key: ZDDWUNUWGRAWPO-UHFFFAOYSA-N
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Description

4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde is a synthetic organic compound featuring a benzaldehyde core modified with a thiocarbonyl group and a 3-(2-methoxyphenyl)propanoyl substituent. Its structure combines aromatic, thioether, and carbonyl functionalities, making it a candidate for applications in medicinal chemistry and materials science. The compound’s synthesis likely involves thioacylation or coupling reactions to introduce the thiobenzaldehyde moiety, followed by propanoyl linkage to the 2-methoxyphenyl group.

Properties

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

4-[3-(2-methoxyphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C17H16O2S/c1-19-17-5-3-2-4-15(17)10-11-16(18)14-8-6-13(12-20)7-9-14/h2-9,12H,10-11H2,1H3

InChI Key

ZDDWUNUWGRAWPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The thiobenzaldehyde group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens or nucleophiles can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiocarbonyl group distinguishes it from HBK-series piperazines, which prioritize phenoxyalkoxy chains for receptor binding .
  • The 2-methoxyphenyl group is a shared feature across compounds, suggesting electronic effects (e.g., electron donation) may influence solubility or binding interactions.

Physicochemical Properties

  • Solubility : The thiocarbonyl group in the target compound may enhance lipophilicity compared to HBK derivatives’ polar piperazine cores. However, it lacks the hydrophilic sugar moiety of Compound 9, likely reducing aqueous solubility .
  • Stability : The absence of protecting groups (e.g., silyl ethers in Compound 9) could make the target compound prone to oxidation or hydrolysis under acidic/basic conditions .

Research Findings and Implications

  • HBK Series: Optimal 5-HT1A affinity correlates with electron-withdrawing substituents (e.g., chloro groups) on phenoxy chains, achieving Ki values < 50 nM . The target compound’s lack of such groups may limit receptor binding.

Biological Activity

4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13H12O2S
Molecular Weight: 236.30 g/mol
IUPAC Name: this compound
Canonical SMILES: COc1ccccc1C(=O)CC(c2ccccc2S)=O

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB, a key transcription factor involved in inflammation. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
  • Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent.

The biological effects of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases and promotes mitochondrial dysfunction, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been shown to cause G1 phase arrest in the cell cycle, limiting the proliferation of cancer cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses, further contributing to its anti-inflammatory properties.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Compound AAnticancerApoptosis induction
Compound BAntimicrobialMembrane disruption
Compound CAnti-inflammatoryCytokine inhibition

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